2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine

Nucleophilic substitution Leaving group reactivity Pharmaceutical intermediate synthesis

Sourcing this bromomethylpyridine? The unique 3,5-dimethyl & 4-methoxy substitution pattern creates a steric and electronic environment not replicated by simpler analogs, directly impacting nucleophilic displacement kinetics and impurity profiles in your process. As the direct precursor to the pyridinylmethyl fragment of omeprazole and related proton pump inhibitors, this intermediate inserts the critical thioether linkage via the bromomethyl group. Avoid the sluggish reactivity of the chloromethyl analog (CAS 86604-75-3) and ensure synthetic fidelity in antiulcer drug intermediate workflows.

Molecular Formula C9H12BrNO
Molecular Weight 230.1 g/mol
CAS No. 780752-32-1
Cat. No. B1314512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine
CAS780752-32-1
Molecular FormulaC9H12BrNO
Molecular Weight230.1 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1OC)C)CBr
InChIInChI=1S/C9H12BrNO/c1-6-5-11-8(4-10)7(2)9(6)12-3/h5H,4H2,1-3H3
InChIKeyZFQQPURKUHJPQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine (CAS 780752-32-1): Baseline Identity and Procurement Context


2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine (CAS 780752-32-1) is a halogenated pyridine derivative with the molecular formula C9H12BrNO and a molecular weight of 230.10 g/mol [1]. It features a bromomethyl substituent at the 2-position, a methoxy group at the 4-position, and methyl groups at the 3- and 5-positions of the pyridine ring [1]. The compound is classified as a synthetic intermediate with predicted physicochemical properties including a boiling point of 284.1±35.0 °C and a density of 1.363±0.06 g/cm³ . The bromomethyl group imparts electrophilic character suitable for nucleophilic substitution reactions, positioning this compound as a versatile building block in pharmaceutical intermediate synthesis [2].

2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine (780752-32-1): Why In-Class Analogs Cannot Be Freely Interchanged


The substitution pattern on the pyridine ring—specifically the combination of 3,5-dimethyl, 4-methoxy, and 2-bromomethyl groups—creates a unique steric and electronic environment that is not replicated by simpler bromomethylpyridines [1]. The electron-donating methoxy group at the para position and the methyl groups at the meta positions modulate the electrophilicity of the bromomethyl carbon and influence both the rate and regioselectivity of nucleophilic displacement reactions [2]. Attempts to substitute with 2-(bromomethyl)-3,5-dimethylpyridine (lacking the 4-methoxy group) or 2-(bromomethyl)-4-methoxypyridine (lacking the 3,5-dimethyl groups) will yield different reaction kinetics and product profiles . Similarly, the chloromethyl analog (2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine, CAS 84006-10-0) exhibits lower reactivity under standard nucleophilic substitution conditions due to the poorer leaving-group ability of chloride compared to bromide . These structural distinctions directly impact synthetic efficiency, impurity profiles, and downstream compound integrity in pharmaceutical intermediate workflows.

2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine (780752-32-1): Quantitative Differentiation Evidence Against Comparators


Bromomethyl vs. Chloromethyl Reactivity: Leaving-Group Differentiation in Nucleophilic Substitution

The bromomethyl group in 2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine (CAS 780752-32-1) provides significantly higher reactivity in nucleophilic substitution reactions compared to the chloromethyl analog (CAS 84006-10-0). Bromide is a superior leaving group to chloride, enabling faster reaction kinetics and higher conversion yields under milder conditions [1]. This differential reactivity is critical in multi-step pharmaceutical syntheses where reaction time and temperature sensitivity affect overall process efficiency. The target compound's bromomethyl substituent, when coupled with the electron-donating 4-methoxy and 3,5-dimethyl groups, creates a uniquely tuned electrophilic center [2].

Nucleophilic substitution Leaving group reactivity Pharmaceutical intermediate synthesis

Steric and Electronic Modulation by 3,5-Dimethyl and 4-Methoxy Substituents

The presence of both 3,5-dimethyl and 4-methoxy groups on the pyridine ring distinguishes 2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine from simpler bromomethylpyridine analogs. The 3,5-dimethyl groups introduce steric shielding that can suppress undesired side reactions at adjacent positions, while the 4-methoxy group donates electron density through resonance, modulating the electrophilicity of the bromomethyl carbon . Comparative analogs such as 2-(bromomethyl)-3,5-dimethylpyridine (CAS 170289-36-8) lack the 4-methoxy group, and 2-(bromomethyl)-4-methoxypyridine (CAS 1227585-54-7) lacks the 3,5-dimethyl groups . These structural omissions result in different reaction outcomes and impurity profiles when employed in identical synthetic sequences.

Steric hindrance Electronic effects Regioselectivity Drug intermediate synthesis

Commercial Purity and Availability: Differentiated Supply Chain Positioning

2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine (CAS 780752-32-1) is commercially available from multiple established chemical suppliers with purity specifications ranging from 95% to 98% . The compound is offered in quantities suitable for research and development (1g to bulk) . In contrast, the chloromethyl analog (CAS 86604-75-3) is primarily cataloged as an omeprazole-related impurity standard rather than a bulk synthetic intermediate, limiting its procurement utility for scale-up applications [1]. The hydrobromide salt form (CAS 629625-30-5) is also commercially available and may offer advantages in handling and stability for specific reaction conditions .

Commercial availability Purity specification Procurement Supply chain

Application in Omeprazole Intermediate Synthesis: Validated Synthetic Utility

2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine serves as a key intermediate in the synthesis of omeprazole and related proton pump inhibitors . The bromomethyl group can be efficiently prepared from the corresponding alcohol using hexabromoacetone/PPh3 under mild conditions, a methodology specifically applied to heterocyclic precursors of the antiulcer drug omeprazole . The 4-methoxy-3,5-dimethyl substitution pattern on the pyridine ring corresponds directly to the pyridinylmethyl fragment present in the final drug substance, making this compound a direct and validated precursor. Alternative halogenated analogs (e.g., the chloromethyl derivative) are less commonly employed in industrial omeprazole syntheses due to the lower reactivity of chloride in the critical coupling step with the benzimidazole moiety [1].

Omeprazole synthesis Proton pump inhibitor intermediates Benzyl bromide preparation Pharmaceutical process chemistry

Predicted Physicochemical Properties: Lipophilicity and Hydrogen Bonding Profile

The predicted physicochemical properties of 2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine (CAS 780752-32-1) include a computed XLogP3-AA value of 2.1, zero hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area (TPSA) of 22.1 Ų [1]. These parameters position the compound within favorable drug-like chemical space (Lipinski's Rule of Five compliant) [2]. In comparison, the chloromethyl analog (CAS 84006-10-0) exhibits a similar LogP of 2.19 and comparable TPSA, but differs in leaving-group reactivity as previously established . The hydrobromide salt form (CAS 629625-30-5) has a higher molecular weight (311.01) and altered solubility profile due to salt formation .

Lipophilicity LogP Hydrogen bonding Drug-likeness Physicochemical prediction

2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine (780752-32-1): High-Value Research and Industrial Application Scenarios


Synthesis of Omeprazole and Related Proton Pump Inhibitor Intermediates

This compound serves as a direct precursor to the pyridinylmethyl fragment of omeprazole and structurally related proton pump inhibitors . The bromomethyl group undergoes nucleophilic displacement with the benzimidazole thiolate moiety to form the critical thioether linkage. The validated mild bromination methodology using hexabromoacetone/PPh3 enables efficient preparation of this benzyl bromide from the corresponding alcohol, offering an alternative to traditional harsh bromination conditions . This application is supported by the compound's demonstrated utility in heterocyclic benzyl bromide synthesis for antiulcer drug intermediates.

Nucleophilic Substitution-Based Diversification for Kinase Inhibitor and Bioactive Molecule Libraries

The electrophilic bromomethyl group, enhanced by the electron-donating 4-methoxy and 3,5-dimethyl substituents, facilitates efficient nucleophilic substitution with amines, thiols, and alkoxides [1]. This reactivity profile makes the compound a valuable building block for generating diverse chemical libraries in drug discovery programs, particularly for kinase inhibitors and other biologically active heterocyclic scaffolds [1]. The predicted favorable LogP (2.1) and TPSA (22.1 Ų) support the drug-like properties of derived products [2].

Process Development and Scale-Up for Halogenated Pyridine Building Blocks

The commercial availability of 2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine at purities ≥95% from multiple suppliers supports its use in process chemistry development and scale-up activities . The compound's predicted boiling point (284.1±35.0 °C) and density (1.363±0.06 g/cm³) provide guidance for distillation and purification unit operations during process optimization [2]. The hydrobromide salt form (CAS 629625-30-5) offers an alternative with potentially improved handling and stability characteristics for specific reaction conditions .

Reference Standard and Impurity Profiling in Pharmaceutical Quality Control

Due to its structural relationship to omeprazole intermediates, this compound may be employed as a reference standard or process impurity marker in pharmaceutical quality control and analytical method development . The closely related chloromethyl analog (CAS 86604-75-3) is already cataloged as an omeprazole-related compound, underscoring the regulatory relevance of this chemical space [3]. The distinct physicochemical properties (LogP 2.1, TPSA 22.1 Ų) facilitate chromatographic separation and detection [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.